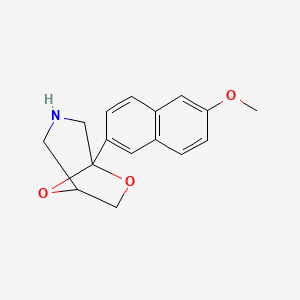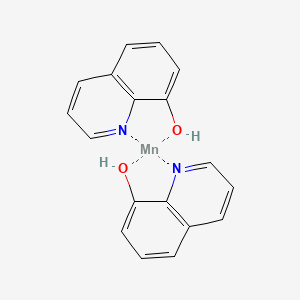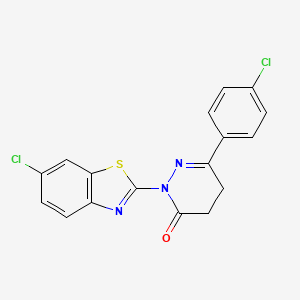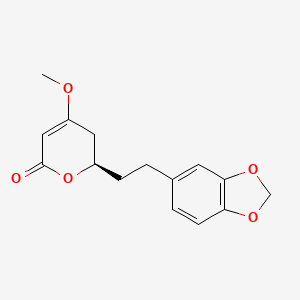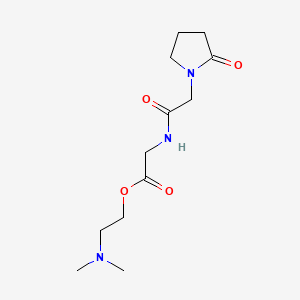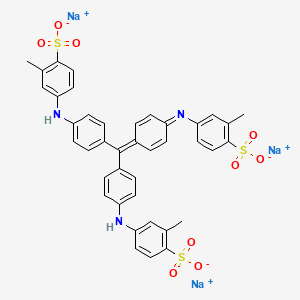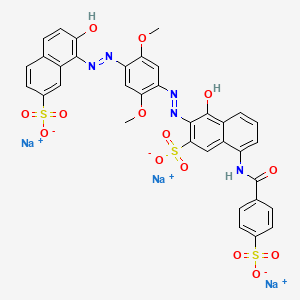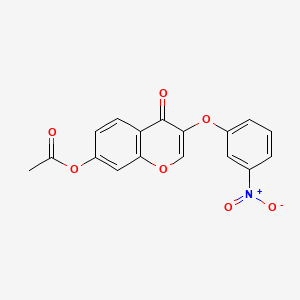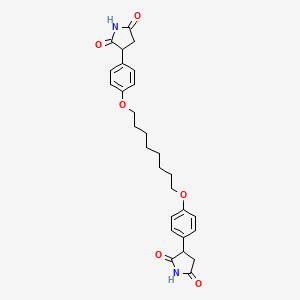
2,2'-((Octamethylenedioxy)di-p-phenylene)disuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound with the molecular formula C28H32N2O6 and a molecular weight of 492.62 g/mol . This compound is known for its unique structure, which includes two succinimide groups connected by an octamethylene bridge and phenylene rings. It has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of succinimide derivatives with octamethylene glycol and phenylene dihalides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) chloride, and a solvent like o-dichlorobenzene . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenylene derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
科学的研究の応用
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of 2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other macromolecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: A compound with similar structural features but different functional groups.
1,3-di-O-[2’,2’-di-(p-phenylene)isopropylidene]-glycerol: Another compound with phenylene rings and similar connectivity but different substituents.
Uniqueness
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific combination of succinimide groups, octamethylene bridge, and phenylene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
87367-96-2 |
|---|---|
分子式 |
C28H32N2O6 |
分子量 |
492.6 g/mol |
IUPAC名 |
3-[4-[8-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]octoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N2O6/c31-25-17-23(27(33)29-25)19-7-11-21(12-8-19)35-15-5-3-1-2-4-6-16-36-22-13-9-20(10-14-22)24-18-26(32)30-28(24)34/h7-14,23-24H,1-6,15-18H2,(H,29,31,33)(H,30,32,34) |
InChIキー |
RSDLTRYZMRTUDB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


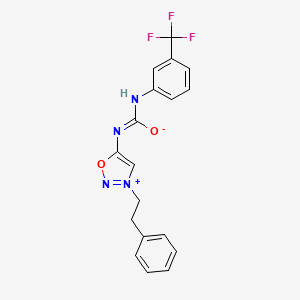
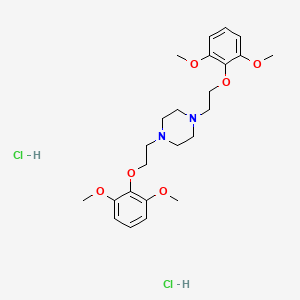
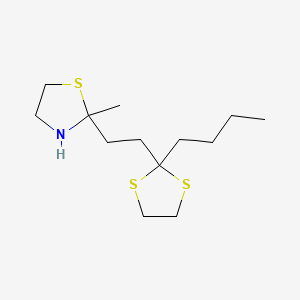
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
